1,3-Cyclohexadiene, 1-methoxy-4-methyl-
Description
1,3-Cyclohexadiene, 1-methoxy-4-methyl- (C₈H₁₂O) is a substituted cyclohexadiene featuring a conjugated diene system with a methoxy (-OCH₃) group at position 1 and a methyl (-CH₃) group at position 3. The methoxy group introduces electron-donating effects, influencing reactivity in polymerization and cycloaddition reactions, while the methyl group contributes to steric and hydrophobic properties.
Properties
CAS No. |
2161-94-6 |
|---|---|
Molecular Formula |
C8H12O |
Molecular Weight |
124.18 g/mol |
IUPAC Name |
1-methoxy-4-methylcyclohexa-1,3-diene |
InChI |
InChI=1S/C8H12O/c1-7-3-5-8(9-2)6-4-7/h3,5H,4,6H2,1-2H3 |
InChI Key |
GASMMOOJZGEXKR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(CC1)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Cyclohexadiene, 1-methoxy-4-methyl- can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where 1-methoxy-1,3-cyclohexadiene is used as a diene in cycloaddition reactions with various dienophiles . The reaction conditions typically involve moderate temperatures and the presence of a catalyst to facilitate the cycloaddition process.
Industrial Production Methods
Industrial production of 1,3-Cyclohexadiene, 1-methoxy-4-methyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,3-Cyclohexadiene, 1-methoxy-4-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into cyclohexane derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield methoxy-substituted cyclohexanones, while reduction can produce methoxy-substituted cyclohexanes.
Scientific Research Applications
1,3-Cyclohexadiene, 1-methoxy-4-methyl- has several applications in scientific research:
Chemistry: It is used as a diene in Diels-Alder reactions to synthesize complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and therapeutic agents.
Industry: It is utilized in the synthesis of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1,3-Cyclohexadiene, 1-methoxy-4-methyl- exerts its effects involves its ability to participate in cycloaddition reactions. The methoxy group enhances the electron density of the diene, making it more reactive towards dienophiles. This reactivity is crucial for its role in synthesizing complex organic compounds.
Comparison with Similar Compounds
α-Terpinene (1-Methyl-4-Isopropyl-1,3-Cyclohexadiene)
- Structure : Similar backbone but substituted with methyl and isopropyl groups instead of methoxy and methyl.
- Properties: Lower polarity due to non-oxygenated substituents, resulting in higher volatility (retention index: 998 iu) compared to the methoxy-containing analogue .
- Applications : Primarily used in fragrances and antimicrobial agents, contrasting with the methoxy variant’s utility in polymerization .
1,3-Cyclohexadiene (Parent Compound)
Isoprene (2-Methyl-1,3-Butadiene)
- Structure : A linear diene with a methyl branch.
- Reactivity : Exhibits copolymerization behavior with 1,3-cyclohexadiene, with reactivity ratios near unity due to comparable electronegativities. The methoxy group in 1-methoxy-4-methyl-1,3-cyclohexadiene may alter copolymerization kinetics by stabilizing transition states .
Physicochemical Properties
| Compound | Molecular Weight | Polarity (Log Kow) | Key Substituents | Boiling Point (°C) |
|---|---|---|---|---|
| 1,3-Cyclohexadiene | 80.13 | 1.94 (estimated) | None | ~85–90 |
| 1-Methoxy-4-methyl-1,3-CHD | 124.18 | ~2.5 (estimated) | Methoxy, Methyl | 150–160 (est.) |
| α-Terpinene | 136.23 | 4.92 | Methyl, Isopropyl | 173–175 |
| Isoprene | 68.12 | 2.42 | Methyl | 34 |
The methoxy group increases polarity and boiling point relative to non-oxygenated analogues. α-Terpinene’s higher Log Kow (4.92) reflects its hydrophobicity, whereas the methoxy derivative’s solubility in polar solvents is enhanced .
Reactivity in Polymerization
Cationic Polymerization
- 1,3-Cyclohexadiene : Polymerizes efficiently with n-BuLi, yielding soluble polymers with 55–90% 1,4-addition depending on initiators (e.g., TMEDA, DME) .
- 1-Methoxy-4-methyl-1,3-CHD : Methoxy’s electron-donating effect may slow chain propagation but improve regioselectivity. Data gaps exist compared to parent compound .
Radical Polymerization
- 1,3-Cyclohexadiene : Competes with dimerization; low-molecular-weight polymers (DP ~10–12) form at elevated temperatures. Methoxy substitution could suppress side reactions by stabilizing radical intermediates .
Chemical Reactivity
- Aromatization : Cyclohexadiene derivatives often undergo aromatization under acidic conditions. Methoxy groups may direct substitution patterns, unlike alkyl substituents prone to carbocation rearrangements .
- Cycloaddition: 1,3-Cyclohexadiene participates in Diels-Alder reactions; methoxy groups enhance dienophilicity, enabling selective adduct formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
